4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide
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Overview
Description
4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide is a synthetic organic compound with the molecular formula C14H15Cl3FN3O2S and a molecular weight of 414.716 g/mol . This compound is characterized by the presence of a fluoro group, trichloroethyl group, and a morpholinylcarbothioyl group attached to a benzamide core. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation:
Nucleophilic Substitution: The substitution of a halogen atom with a morpholinylcarbothioyl group.
Final Assembly: The coupling of the fluoro and trichloroethyl groups to the benzamide core under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluoro and trichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide can be compared with other similar compounds, such as:
- 4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide
- 4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide
- 4-Fluoro-N-(2,2,2-trichloro-1-((2-iodoanilino)carbothioyl)amino)ethyl)benzamide .
These compounds share similar structural features but differ in the specific substituents attached to the benzamide core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303060-41-5 |
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Molecular Formula |
C14H15Cl3FN3O2S |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
4-fluoro-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H15Cl3FN3O2S/c15-14(16,17)12(20-13(24)21-5-7-23-8-6-21)19-11(22)9-1-3-10(18)4-2-9/h1-4,12H,5-8H2,(H,19,22)(H,20,24) |
InChI Key |
JCZPIUNAAXSFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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